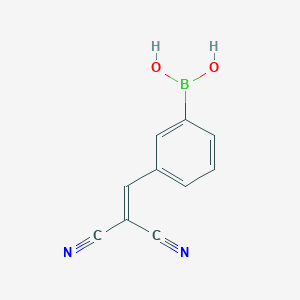![molecular formula C10H12N4S B1438501 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine CAS No. 1095539-04-0](/img/structure/B1438501.png)
2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine
Overview
Description
2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a piperazine ring with a thiazolo[5,4-b]pyridine scaffold. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . The compound’s core structure is directly involved in binding to the kinase through key hydrogen bond interactions .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . By inhibiting PI3K, this compound can potentially suppress the growth and proliferation of cancer cells.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it’s worth noting that the compound’s inhibitory activity on PI3K is extremely strong, with an IC50 of 3.6 nM . This suggests that the compound may have good bioavailability and potency.
Result of Action
The result of this compound’s action is the inhibition of PI3K, leading to a decrease in the activity of the PI3K/AKT/mTOR pathway . This can potentially lead to reduced growth and proliferation of cancer cells.
Biochemical Analysis
Biochemical Properties
2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . The compound interacts with the catalytic subunit of PI3K, forming hydrogen bonds that stabilize the enzyme-inhibitor complex . Additionally, this compound has shown inhibitory activity against other kinases, such as PI3Kγ and PI3Kδ, albeit with varying degrees of potency .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been demonstrated to inhibit cell proliferation and induce apoptosis in various cancer cell lines . The compound exerts its effects by disrupting key cell signaling pathways, including the PI3K/Akt/mTOR pathway, which is critical for cell survival and growth . Furthermore, this compound has been shown to alter gene expression profiles, leading to the downregulation of pro-survival genes and the upregulation of pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound functions as a competitive inhibitor of PI3K. It binds to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphoinositides and subsequent activation of downstream signaling molecules . This inhibition results in the suppression of the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and increased apoptosis . The compound’s binding interactions are stabilized by hydrogen bonds and hydrophobic interactions within the kinase domain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity for extended periods . Prolonged exposure to the compound can lead to adaptive cellular responses, such as the upregulation of compensatory signaling pathways . Additionally, degradation products of this compound have been identified, which may contribute to its long-term effects on cellular function .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound are dose-dependent. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . Higher doses can lead to adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic outcomes . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism is influenced by factors such as enzyme induction and inhibition, which can impact its pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with efflux transporters, such as P-glycoprotein, which can affect its cellular accumulation and distribution . Additionally, binding to plasma proteins influences the compound’s bioavailability and tissue penetration . These interactions play a crucial role in determining the pharmacodynamics of this compound .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize predominantly in the cytoplasm, where it interacts with its target enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, can influence its subcellular distribution and targeting to specific compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target compound . Another approach includes the annulation of thiazole or thiazolidine derivatives followed by pyridine annulation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to varied pharmacological activities.
Thiazolo[5,4-d]pyrimidines: These derivatives are known for their potential as adenosine A2A receptor antagonists.
Uniqueness
2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine is unique due to its specific combination of a piperazine ring with a thiazolo[5,4-b]pyridine scaffold. This unique structure imparts distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-piperazin-1-yl-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14/h1-3,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPIPAWSZNQVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



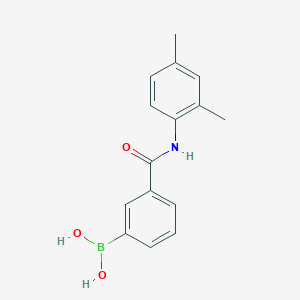
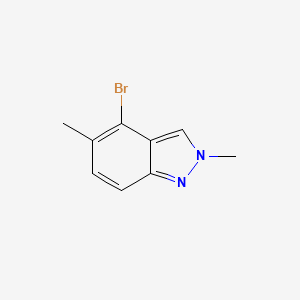

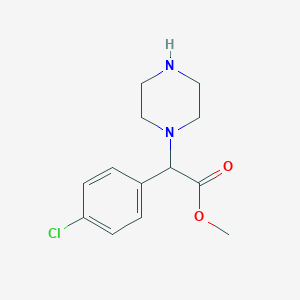
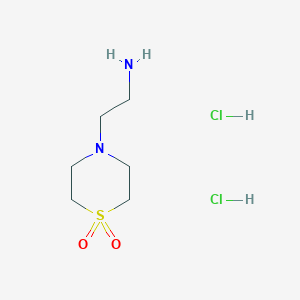

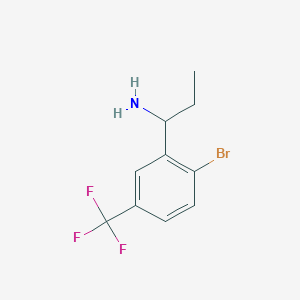




![1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride](/img/structure/B1438440.png)
